4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine
Description
4-[6-(4-{5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and linked to a piperazine-morpholine scaffold. The piperazine moiety is further fused to a cyclopenta[d]pyrimidine system, introducing a bicyclic aromatic structure.
Properties
IUPAC Name |
4-[6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O/c1-15-23-18(13-19(24-15)26-9-11-28-12-10-26)25-5-7-27(8-6-25)20-16-3-2-4-17(16)21-14-22-20/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMSADDOLYFTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences :
- Core : Both compounds share a pyrimidine core. However, compound 77 (4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine) replaces the cyclopenta[d]pyrimidine with a pyridin-3-yl group and incorporates a piperidine-morpholine chain instead of a direct piperazine-morpholine linkage .
- Substituents : The target compound’s 2-methylpyrimidine and cyclopenta[d]pyrimidine substituents contrast with compound 77’s 4-methylpiperazine and pyridinyl groups.
Functional Implications :
- Compound 77 demonstrates potent antimalarial activity, attributed to its pyridinyl group enhancing target binding.
Table 1: Structural Comparison with Compound 77
Comparison with Thieno[3,2-d]pyrimidine Derivatives (EP 2 402 347 A1)
Key Structural Differences :
- Substituents : A methanesulfonyl-piperazine group is present, contrasting with the cyclopenta[d]pyrimidine-piperazine in the target compound.
Functional Implications :
- Thieno[3,2-d]pyrimidines are often kinase inhibitors due to their planar structure. The methanesulfonyl group may improve solubility, whereas the cyclopenta[d]pyrimidine in the target compound could increase steric hindrance, affecting target selectivity .
Table 2: Comparison with Thieno[3,2-d]pyrimidine Derivatives
Comparison with Ethylpiperazine-Phenylamino Pyrimidines (Europäisches Patentblatt)
Key Structural Differences :
Functional Implications :
Comparison with Arylpiperazine-Pyrazolopyrimidinones ()
Key Structural Differences :
- Core: The target compound retains a pyrimidine core, while compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) employs a pyrazolopyrimidinone scaffold.
- Substituents: Compound 5 includes a trifluoromethylphenyl group, known for enhancing lipophilicity, contrasting with the target’s methyl and morpholine groups .
Functional Implications :
- The morpholine in the target structure may instead enhance water solubility .
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